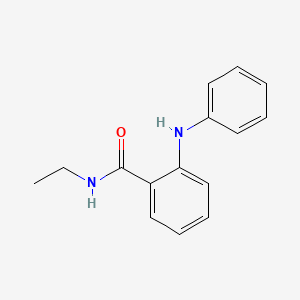

2-anilino-N-ethylbenzamide

Overview

Description

2-anilino-N-ethylbenzamide is a chemical compound with the empirical formula C9H12N2O . It is a unique chemical that is used in various research and industrial applications .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves complex chemical reactions. For instance, a study reported the synthesis of a series of compounds characterized by the presence of the 7-(3′,4′,5′-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine pharmacophore modified at its 2-position . Another study discussed the synthesis of anilines, which could potentially be applied to the synthesis of this compound .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools and techniques. For instance, tools like MolView can be used to draw the molecule and convert it into a 3D model for a more detailed analysis.Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. A study on the binding selectivity of 2-anilino-4-(thiazol-5-yl)-pyrimidines in complexes with CDK2 and CDK7 used a combined approach of computational techniques to study the selectivity mechanism .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical methods. For instance, the compound’s molecular weight is 164.20 .Scientific Research Applications

Chemical Reactions and Synthesis :

- Platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, including reactions involving benzamide, has been studied. N-ethylbenzamide was synthesized with a high yield in one such reaction (Wang and Widenhoefer, 2004).

- Synthesis of ethyl 2-[N-substituted benzyl- 4a(or 3a)-bromo]anilino- 4-oxo-4,5-dihydrofuran-3-carboxylate and related compounds has been achieved. These synthetic compounds were evaluated for their anti-arrhythmic activity and cardiovascular effect (蘇怡芳, 2006).

Chromatography and Separation Science :

- The reversed-phase liquid chromatographic retention of N-ethylbenzamides, including those substituted with various groups, has been investigated. This study aids in understanding quantitative structure-retention relationships (Lehtonen, 1983).

Peptide Synthesis :

- Research on peptide synthesis with benzisoxazolium salts includes the activation chemistry of 2-ethyl-7-hydroxybenzisoxazolium fluroborate and the coupling chemistry of 3-acyloxy-2-hydroxy-N-ethylbenzamides. This work highlights the mechanistic aspects of peptide bond formation (Kemp et al., 1974).

Antiplasmodial Activity :

- The synthesis and structure-activity relationships of new 2-phenoxybenzamides with antiplasmodial activity have been explored. Insights into the substitution patterns affecting the activity against P. falciparum were revealed (Hermann et al., 2021).

Molecular Structure Studies :

- The structure of N-(2-Chlorophenyl)benzamide (N2CPBA) has been analyzed, showing how its molecular conformation affects its properties. This research contributes to a

Environmental Friendly Synthesis :

- Environmentally friendly syntheses of 2-(1H-benzo[d]imidazole-2-yl)-N-arylbenzamide derivatives have been developed, utilizing water as a solvent. This method provides excellent yields and is considered environmentally benign (Reddy et al., 2014).

Study of Hydrogen Bonding :

- The intramolecular versus intermolecular hydrogen bond equilibrium and internal rotation of the N,N-diethylamine group in 2-hydroxy-N,N-diethylbenzamide were studied, providing insights into the nature of competitive interactions with the environment (Majewska et al., 2009).

Adsorption Studies :

- Studies on the adsorption of Pb(II) ions from aqueous solutions using TiO2 functionalized with hydroxide ethyl aniline (PHEA/n-TiO2) have been conducted. This research is significant for environmental remediation and water treatment applications (Yousefzadeh et al., 2018).

Antifungal Activity :

- A series of S-acylderivatives of N-ethylthiosalicylamide, including 2-acetylmercapto-N-ethylbenzamide and others, were prepared and tested for antifungal activity. This study contributes to the development of new antifungal agents (Mazza et al., 1978).

Other Applications :

- Further studies have explored the synthesis and applications of N-ethylbenzamide derivatives in fields like drug design, molecular structure analysis, and material science. These include the discovery of novel activators, synthesis in deep eutectic solvents, and analysis of ligand and metal ion structures (Mitsuya et al., 2009), (Devi et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the cyclooxygenase (cox) enzymes , which play a crucial role in the inflammatory response by converting arachidonic acid into thromboxane and prostaglandins .

Mode of Action

This inhibition could prevent the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

Given its potential role as a cox inhibitor , it can be inferred that it may affect the arachidonic acid pathway, leading to a decrease in the production of inflammatory mediators.

Pharmacokinetics

The compound is described as a powder , which suggests that it could be administered orally and absorbed in the gastrointestinal tract. The compound’s bioavailability, distribution, metabolism, and excretion would need to be determined through further pharmacokinetic studies.

Result of Action

Based on its potential role as a cox inhibitor , it can be inferred that it may reduce inflammation at the molecular and cellular levels by decreasing the production of inflammatory mediators.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-anilino-N-ethylbenzamide. For instance, the compound is generally stable under regular use conditions . It should be stored away from oxidizing agents or strong acids to avoid hazardous reactions . Additionally, good ventilation conditions are recommended when handling this compound, and personal protective equipment such as gloves, glasses, and protective clothing should be used .

Biochemical Analysis

Biochemical Properties

It is known that the compound has a molecular weight of 164.20

Cellular Effects

Related compounds have shown effects on cellular processes . For instance, some anilino compounds have been found to inhibit tubulin polymerization, which can affect cell division

Molecular Mechanism

Related compounds have been found to interact with biomolecules and influence gene expression

Properties

IUPAC Name |

2-anilino-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-16-15(18)13-10-6-7-11-14(13)17-12-8-4-3-5-9-12/h3-11,17H,2H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYLOYZNOUCFGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC=C1NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

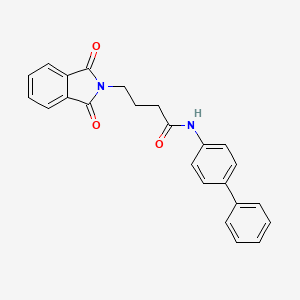

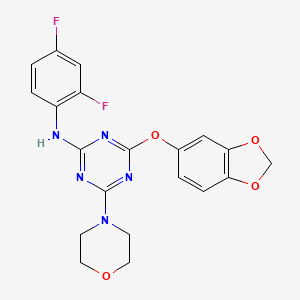

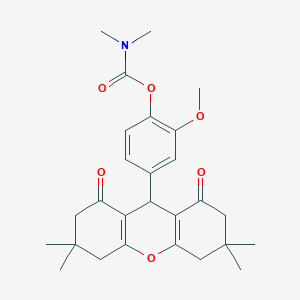

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B3467745.png)

![ethyl 3-{[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3467749.png)

![2,4-dichloro-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B3467750.png)

![2-(3,4-dimethoxyphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3467767.png)

![4-{1-[3-(trifluoromethyl)benzyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B3467797.png)

![N-(4-bromophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B3467802.png)

![ethyl 4-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B3467804.png)

![N-1,3-benzodioxol-5-yl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide](/img/structure/B3467811.png)

![3-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B3467812.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3467818.png)

![1-(1,3-benzodioxol-5-yl)-5-[(1,3-benzodioxol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B3467825.png)